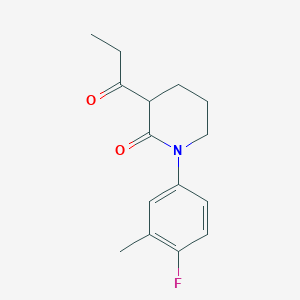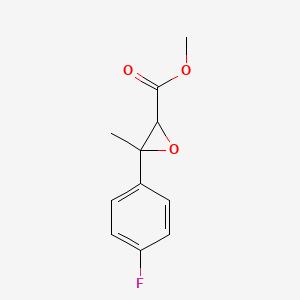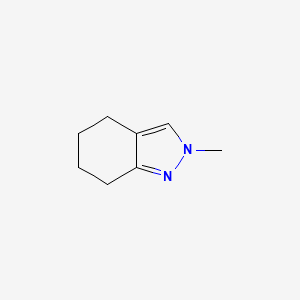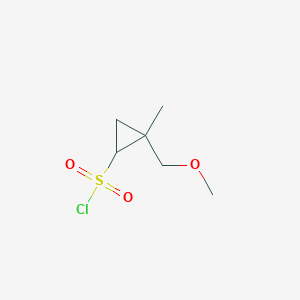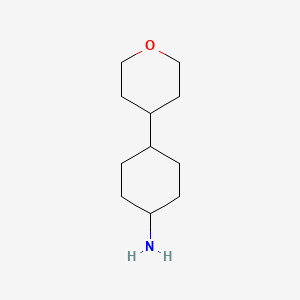
3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H4BrFO2 It is a derivative of propynoic acid, featuring a bromine and fluorine substituent on the phenyl ring
Preparation Methods
The synthesis of 3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline.
Reaction Conditions: The aniline derivative undergoes a series of reactions including halogenation, coupling, and oxidation to introduce the prop-2-ynoic acid moiety.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets. The bromine and fluorine substituents influence its reactivity and binding affinity to these targets. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
3-(3-Bromo-4-fluorophenyl)prop-2-ynoic acid can be compared with similar compounds such as:
3-(4-Bromo-2-fluorophenyl)prop-2-ynoic acid: Similar structure but different positioning of the bromine and fluorine atoms.
3-(3,4-Difluorophenyl)prop-2-ynoic acid: Contains two fluorine atoms instead of one bromine and one fluorine.
3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester: An ester derivative with a different functional group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H4BrFO2 |
|---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H4BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,(H,12,13) |
InChI Key |
YKZPPMIFCNAZEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#CC(=O)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




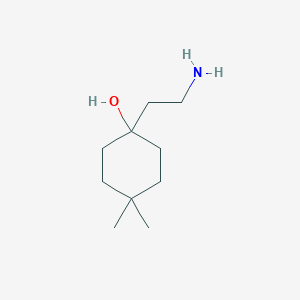
![2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol](/img/structure/B13175759.png)
![Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13175765.png)

![7-(2-Aminoethyl)-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13175776.png)
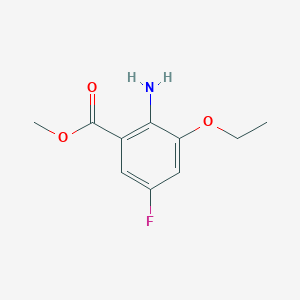
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione](/img/structure/B13175782.png)
